

Physicochemical Properties of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Cat. No.: B129655

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Introduction

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a ketone derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and pharmacological screening. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a generalized workflow for the characterization of new chemical entities.

Core Physicochemical Properties

While experimental data for **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one** is limited, the following table summarizes its basic molecular information and provides predicted values for key physicochemical parameters. These predictions are based on computational models for the closely related isomer, 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, and serve as valuable estimates in the absence of experimental data.

Property	Value	Source
Chemical Structure		
Molecular Formula	C ₁₆ H ₁₆ O ₂	Biosynth
Molecular Weight	240.3 g/mol	Biosynth[1]
CAS Number	6966-21-8	Biosynth[1]
Predicted Melting Point	Not available	
Predicted Boiling Point	Not available	
Predicted pKa (acidic)	~10.09 (Phenolic OH)	(Predicted for a similar compound)[2]
Predicted LogP	3.8	PubChem (for isomer)[3]
Predicted Water Solubility	Low	General property of similar structures
Predicted Solubility in Organic Solvents	Soluble in Chloroform, Methanol	(Predicted for a similar compound)[2]

Experimental Protocols for Physicochemical Characterization

The following are detailed, standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
- Allow the apparatus to cool.
- For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute once the temperature is within 20 °C of the approximate melting point.
- Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Boiling Point Determination (for high-boiling liquids or as an indicator for solids)

While **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one** is expected to be a solid at room temperature, its boiling point at reduced pressure can be a useful characteristic. The following describes a micro-scale method.

Apparatus:

- Small test tube or fusion tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or Thiele tube)
- Clamp and stand

Procedure:

- Place a small amount of the substance (a few drops if liquid, or a small amount of melted solid) into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- Suspend the assembly in a heating bath.
- Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Turn off the heat and allow the bath to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological testing.

Apparatus:

- Small test tubes

- Vortex mixer or shaker
- Spatula or balance for solids
- Graduated pipettes for liquids
- A range of solvents (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide)

Procedure:

- Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.
- To each tube, add a measured volume (e.g., 1 mL) of a different solvent.
- Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
- Visually inspect each tube for the presence of undissolved solid.
- Classify the solubility as:
 - Soluble: No visible solid particles.
 - Partially soluble: Some solid has dissolved, but undissolved particles remain.
 - Insoluble: No apparent change in the amount of solid.
- For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one**, the phenolic hydroxyl group is the primary acidic proton.

Apparatus:

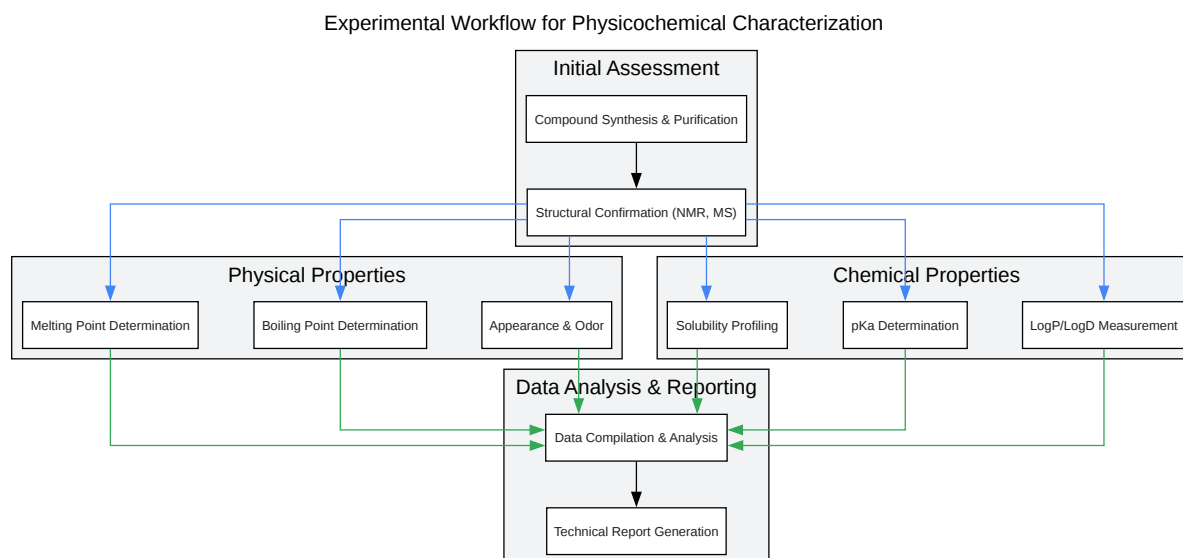
- pH meter
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Co-solvent (e.g., methanol or ethanol, as the compound is likely poorly water-soluble)

Procedure (Potentiometric Titration):

- Dissolve a precisely weighed amount of the compound in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).
- Place the solution in a beaker with a stir bar and begin gentle stirring.
- Calibrate the pH meter using standard buffer solutions.
- Immerse the pH electrode in the sample solution and record the initial pH.
- Titrate the solution by adding small, precise increments of the standardized strong base from the burette.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration well past the expected equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa is the pH at the half-equivalence point (the point at which half of the acidic protons have been neutralized). This can be determined from the titration curve.

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.



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